molecular formula C3H6N4O B2561368 5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one CAS No. 22244-57-1

5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one

Cat. No. B2561368
CAS RN: 22244-57-1
M. Wt: 114.108
InChI Key: QHELAEITSNOMGT-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are present in a variety of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been the subject of extensive research. Various routes have been utilized for their synthesis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to a nitrogen .


Physical And Chemical Properties Analysis

1,2,4-Triazoles are generally stable compounds. Their physical and chemical properties can vary widely depending on the specific substituents attached to the triazole ring .

Scientific Research Applications

Antimicrobial Activities

The synthesis of 5-amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one derivatives has been explored for their antimicrobial properties . These compounds were screened against test microorganisms, and some exhibited good or moderate activities. Their potential as antimicrobial agents makes them valuable in combating bacterial and fungal infections.

Pesticide Development

The simple heterocyclic compound 5-amino-3-methyl-1,2,4-thiadiazole (a close relative) has been investigated as a potential pesticide . Given the structural similarities, 5-amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one may also have pesticidal applications. Further research is needed to explore its efficacy in crop protection.

Enzyme Inhibitors

In medicinal chemistry, compounds containing triazole moieties have been studied as enzyme inhibitors . 5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one derivatives could potentially serve as enzyme inhibitors, contributing to drug development and disease treatment.

Crystal Engineering and Salts

The compound’s crystal structure and its interactions with other ions can lead to insights in crystal engineering . Understanding its 3D network formation, density, and thermal stability can guide material design and applications.

Mechanism of Action

The mechanism of action of 1,2,4-triazoles in biological systems often involves interactions with enzymes and receptors. They can bind to these biological targets through hydrogen-bonding and dipole interactions .

Safety and Hazards

Like all chemicals, 1,2,4-triazoles should be handled with care. They should not be ingested or come into contact with the skin or eyes .

Future Directions

Research into 1,2,4-triazoles is ongoing, with scientists continually developing new synthesis methods and exploring their potential applications in various fields .

properties

IUPAC Name

3-amino-4-methyl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c1-7-2(4)5-6-3(7)8/h1H3,(H2,4,5)(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHELAEITSNOMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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